1-Chloro-3-(oxan-4-yl)propan-2-one
Description
1-Chloro-3-(oxan-4-yl)propan-2-one is a chlorinated ketone derivative featuring a tetrahydropyran (oxan-4-yl) substituent. This compound is structurally characterized by a propan-2-one backbone with a chlorine atom at the 1-position and an oxan-4-yl group at the 3-position. Such α-chloro ketones are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral building blocks via nucleophilic substitution or rearrangement reactions .
Properties
IUPAC Name |
1-chloro-3-(oxan-4-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-8(10)5-7-1-3-11-4-2-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMJSGLZZDPGQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(oxan-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypropan-2-one with thionyl chloride to introduce the chlorine atom, followed by cyclization to form the tetrahydrofuran ring. Another method involves the chlorination of 3-(oxan-4-yl)propan-2-one using phosphorus pentachloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods: In industrial settings, the production of 1-chloro-3-(oxan-4-yl)propan-2-one typically involves large-scale chlorination reactions using efficient and cost-effective reagents. The process is optimized to ensure high yield and purity of the final product, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(oxan-4-yl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new functionalized derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea are commonly used under mild to moderate conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are standard oxidizing agents.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives such as 3-(oxan-4-yl)propan-2-amine or 3-(oxan-4-yl)propan-2-thiol.
Reduction: 1-Chloro-3-(oxan-4-yl)propan-2-ol.
Oxidation: 3-(oxan-4-yl)propanoic acid.
Scientific Research Applications
1-Chloro-3-(oxan-4-yl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential as a building block in the development of new therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-chloro-3-(oxan-4-yl)propan-2-one exerts its effects involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the ketone group are key functional sites that participate in various chemical transformations. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity and affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Chloro-3-(naphthalen-1-yl)propan-2-one
- Structure : The naphthalen-1-yl group replaces the oxan-4-yl substituent, conferring aromaticity and enhanced lipophilicity.
- Synthesis : Likely synthesized via Friedel-Crafts acylation or nucleophilic substitution, similar to other α-chloro ketones.
- Key Differences : The aromatic naphthalene group enhances π-π stacking interactions in biological systems compared to the ether-linked tetrahydropyran in the target compound.
1-Chloro-3-(2,4,6-trimethylphenyl)propan-2-one
- Structure : Features a mesityl (2,4,6-trimethylphenyl) group, providing steric bulk and electron-donating methyl groups.
- Pharmaceutical Relevance : Used to synthesize tolperisone analogs (muscle relaxants) via piperidine substitution .
1-Chloro-3-(4-fluorophenyl)propan-2-one
- Structure : Substituted with a fluorophenyl group, enhancing electronegativity and metabolic stability.
- Collision Cross-Section Data: Predicted structural parameters (SMILES: C1=CC(=CC=C1CC(=O)CCl)F) indicate a planar aromatic system, contrasting with the non-planar oxan-4-yl group .
- Applications : A precursor for fluorinated bioactive molecules, leveraging C–F bond stability in drug design.
1-Chloro-3-(2-chloro-6-fluorophenyl)propan-2-one
- Structure : Di-substituted aromatic ring with Cl and F atoms, increasing steric and electronic complexity.
- Molecular Weight : 221.06 g/mol (vs. ~178 g/mol for the oxan-4-yl analog, estimated from similar compounds).
- Synthetic Utility : Used in cross-coupling reactions to access heterocyclic scaffolds .
Comparative Data Table
Pharmacological and Industrial Relevance
- Anticancer Potential: Aryl-substituted analogs exhibit ligand efficiency in targeting ER and EGFR, suggesting the oxan-4-yl variant could be optimized for solubility and target engagement .
- Catalytic Applications : SHELX software, widely used in crystallography, aids in characterizing such compounds’ 3D structures, critical for rational drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
